N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
2-thiophen-3-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(9-12-5-8-20-11-12)18-10-13-3-1-6-17-16(13)14-4-2-7-21-14/h1-8,11H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUQUXPBFHZRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the key intermediate, 2-(thiophen-2-yl)pyridine, which is then subjected to a series of reactions to introduce the acetamide group.
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Step 1: Synthesis of 2-(thiophen-2-yl)pyridine
Reagents: Thiophene-2-carboxaldehyde, 2-bromopyridine
Conditions: Palladium-catalyzed coupling reaction (Suzuki coupling)
Solvent: Tetrahydrofuran (THF)
Temperature: Reflux conditions
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Step 2: Formation of this compound
Reagents: 2-(thiophen-2-yl)pyridine, thiophene-3-ylacetic acid, coupling agents (e.g., EDC, HOBt)
Conditions: Room temperature, inert atmosphere
Solvent: Dichloromethane (DCM)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be
Comparison with Similar Compounds
(a) 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1)
(b) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Structure: Contains a 3-cyanothiophen-2-yl group on the acetamide nitrogen and a thiophen-2-yl group at the α-carbon.
- Key Differences: Replaces the pyridine core with a cyanothiophene, altering electronic properties (cyano group increases polarity). Synthesized via acyl chloride intermediates, similar to the target compound’s presumed route .
- Applications: Demonstrated utility as a precursor for bioactive heterocycles due to its reactive cyano group .
Analogues with Alternative Aromatic Systems
(a) 2-((1-Methylnaphthalen-2-yl)oxy)-N-(pyridin-3-yl)acetamide (VU0455653)
(b) 2-[2,4-Dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide
- Structure: Incorporates a thieno-pyrimidine dione fused ring system and a 3-ethylphenyl group.
- Molecular weight = 439.55 g/mol, significantly higher than the target compound .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions. Initial steps may include substitution under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the pyridinylmethyl group. Subsequent condensation with thiophene-3-yl acetic acid derivatives is performed using coupling agents like EDCI/HOBt. Optimization focuses on solvent selection (e.g., ethanol for solubility), temperature control (60–80°C), and catalyst choice (e.g., NaH for deprotonation). Monitoring via TLC ensures intermediate purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm) and carbon frameworks.
- HRMS : Validates molecular weight (e.g., calculated [M+H]+ = 383.08).
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹).
- PubChem Data : InChI/SMILES codes (e.g., InChI=1S/C₁₇H₁₄N₂OS₂...) cross-verify structural accuracy .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer : Initial screens use in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition). Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line sensitivity, endpoint detection). Mitigation strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase ADP-Glo™) with cell viability (MTT).
- Dose-Response Curves : Test 10⁻⁶–10⁻³ M ranges to identify off-target effects.
- Structural Analogs : Compare with N-(3-chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide to isolate thiophene-specific effects .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein PDB IDs (e.g., EGFR kinase: 1M17). Parameterize ligand charges via AM1-BCC.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR Models : Correlate thiophene substitution patterns (2-yl vs. 3-yl) with activity using Hammett constants .
Q. How is the structure-activity relationship (SAR) systematically investigated for thiophene-containing acetamide derivatives?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., methyl, nitro at pyridine C4) and assess activity shifts.
- Statistical Analysis : Apply ANOVA to IC₅₀ data (p < 0.05) to identify critical moieties.
- Electron Density Mapping : DFT calculations (B3LYP/6-31G*) reveal charge distribution effects on binding .
Q. What strategies address structural ambiguities in X-ray crystallography or NMR data?
- Methodological Answer :
- Crystallography : Soak crystals in heavy-atom derivatives (e.g., PtCl₄) for phase resolution. Refine using SHELX.
- NMR NOESY : Resolve stereochemical ambiguities (e.g., amide conformation) via cross-peak analysis.
- Hybrid Methods : Combine cryo-EM (for large complexes) with NMR constraints .
Data Contradiction Analysis
Q. How should conflicting solubility or stability data be reconciled during formulation studies?
- Methodological Answer :
- Solubility : Test in multiple solvents (DMSO, PBS) via HPLC-UV. Adjust pH (5–8) to optimize.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites. LC-MS traces degradation products .
Q. What experimental designs minimize batch-to-batch variability in synthetic yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
